(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Overview
Description
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is an organic compound that features both amino and nitro functional groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as s-(4-nitrobenzyl)glutathione, have been found to interact withGlutathione S-transferase P . This enzyme plays a crucial role in the detoxification of xenobiotics in the body.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme through anucleophilic substitution reaction . This involves the compound binding to the enzyme’s active site and participating in a chemical reaction that modifies the enzyme and/or the compound itself.
Biochemical Pathways
Given its potential interaction with glutathione s-transferase p, it may influence theglutathione metabolism pathway . This pathway is involved in the detoxification of harmful substances in the body.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, depending on factors such as the compound’s structure and the physiological conditions of the body .
Result of Action
If it does interact with glutathione s-transferase p, it may influence the enzyme’s activity and thus affect the body’s ability to detoxify certain substances .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and (S)-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-nitrobenzaldehyde and (S)-alanine.
Reduction: The intermediate is then subjected to reduction conditions to convert the nitro group to an amino group.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various alkylating agents under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: Formation of (S)-3-Amino-4-(4-aminophenyl)butanoic acid.
Substitution: Formation of N-alkylated derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitro and phenyl groups.
3-Amino-4-phenylbutanoic acid: Lacks the nitro group but has a similar backbone structure.
Uniqueness
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIIXVVGUXXORP-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375838 | |
Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-87-8 | |
Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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